N-(4,6-dimethylpyrimidin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

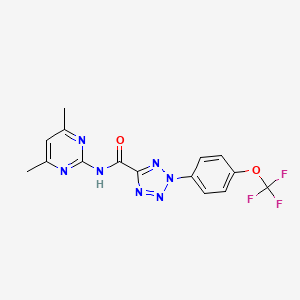

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core conjugated with a carboxamide group. The tetrazole ring is substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group, while the carboxamide nitrogen is linked to a 4,6-dimethylpyrimidin-2-yl moiety.

Key structural attributes include:

- Tetrazole ring: Known for metabolic stability and hydrogen-bonding capacity, making it a bioisostere for carboxylic acids.

- Trifluoromethoxy group: Imparts lipophilicity and resistance to oxidative degradation.

- 4,6-Dimethylpyrimidin-2-yl group: A substituted pyrimidine that may participate in π-π stacking or base-pairing interactions.

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N7O2/c1-8-7-9(2)20-14(19-8)21-13(26)12-22-24-25(23-12)10-3-5-11(6-4-10)27-15(16,17)18/h3-7H,1-2H3,(H,19,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQWKZKEPJBRCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. The unique structural features of this compound, including the pyrimidine and tetrazole moieties, contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3N7O2, with a molecular weight of 379.303 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, which is crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F3N7O2 |

| Molecular Weight | 379.303 g/mol |

| Lipophilicity | Enhanced due to trifluoromethoxy group |

Antiviral Activity

Research indicates that compounds with similar structural features can exhibit significant antiviral properties. This compound has demonstrated potential in inhibiting viral replication. The mechanism is believed to involve interactions with viral proteins or enzymes critical for the viral life cycle.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of similar tetrazole-containing compounds against various cell lines. For instance, a study evaluating related tetrazole derivatives found that certain modifications significantly influenced cytotoxicity and selectivity indices. Compounds with specific substituents showed lower IC50 values, indicating higher toxicity against cancer cell lines while maintaining lower toxicity against normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. Key findings include:

- Pyrimidine Moiety : The 4,6-dimethyl substitution enhances binding affinity to target proteins.

- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, influencing pharmacological properties.

- Trifluoromethoxy Group : Increases lipophilicity and may enhance membrane permeability.

Case Studies and Research Findings

Several studies have highlighted the biological potential of tetrazole derivatives:

- A study on related tetrazole compounds demonstrated significant antiviral activity against influenza viruses, with selectivity indices indicating favorable therapeutic profiles .

- Another research article emphasized the importance of structural modifications in enhancing the selectivity and potency of tetrazole derivatives against cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrazole-Carboxamide Derivatives

Key Observations :

- Lipophilicity: The trifluoromethoxy and trifluoromethyl groups in the target compound and its analogs increase lipophilicity, which may enhance membrane permeability compared to non-fluorinated derivatives.

- Bioisosteric Replacements : The tetrazole ring (in the target compound) serves as a carboxylic acid bioisostere, whereas the pyrazolo-pyrimidine core () mimics purine bases, suggesting divergent biological targets.

- Synthetic Complexity : Compounds with sulfamoyl or thiourea linkers (e.g., ) require multi-step syntheses involving coupling reagents like Cs₂CO₃ or DIPEA , while tetrazole derivatives often utilize cycloaddition reactions.

Table 2: Functional Comparison of Heterocyclic Carboxamides

Key Findings :

- The target compound’s trifluoromethoxy group may align with agrochemicals like cyhalodiamide (), which modulate ryanodine receptors .

- Pyrazolo-pyrimidine derivatives () exhibit structural similarity to kinase inhibitors, suggesting divergent applications compared to tetrazole-based analogs.

Physicochemical Properties

Table 3: Physicochemical Comparison

Insights :

- The target compound’s higher molecular weight and hydrogen-bonding capacity may improve target engagement but reduce oral bioavailability.

- Fluorinated analogs () exhibit greater metabolic stability but may face regulatory scrutiny due to environmental persistence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4,6-dimethylpyrimidin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of heterocyclic compounds like this typically involves coupling reactions between pyrimidine and tetrazole-carboxamide precursors. For example, K₂CO₃ in DMF can facilitate nucleophilic substitution or condensation reactions under reflux conditions . Optimization might include varying solvents (e.g., DMF vs. THF), adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of nucleophile to electrophile), and using catalysts like DMAP to enhance reactivity. Monitoring reaction progress via TLC or HPLC is critical for identifying byproducts and optimizing reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the integration of aromatic protons (e.g., pyrimidine and trifluoromethoxy-phenyl groups) and IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole (N=N, ~1450 cm⁻¹) functional groups .

- Crystallography : X-ray diffraction using SHELXL for refinement can resolve bond lengths and angles, particularly for the tetrazole-pyrimidine linkage. WinGX or ORTEP-3 can visualize molecular packing and hydrogen-bonding interactions, which are critical for validating synthetic accuracy .

Q. How can researchers validate the compound’s stability under various experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers of varying pH (e.g., pH 3–9) and temperatures (25–60°C). Monitor degradation via HPLC-MS to identify decomposition products (e.g., hydrolysis of the carboxamide group). Thermal gravimetric analysis (TGA) can assess solid-state stability, while DSC detects polymorphic transitions .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from differences in metabolic stability or solubility. To address this:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as a nanoemulsion to improve bioavailability .

- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites in plasma and compare with in vitro assay results.

- Target Engagement : Validate target binding via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) to confirm mechanism-of-action consistency .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the trifluoromethoxy group’s electrostatic interactions with hydrophobic pockets.

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability and conformational changes in the target protein .

- QSAR Analysis : Corporate substituent effects (e.g., methyl vs. trifluoromethoxy groups) on bioactivity using CoMFA or CoMSIA models .

Q. What crystallographic evidence exists for polymorphism in this compound, and how does it impact pharmacological properties?

- Methodological Answer : Polymorphism can alter dissolution rates and bioavailability. To investigate:

- Crystallization Screens : Use solvent-drop grinding or slow evaporation in varied solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs.

- Diffraction Analysis : Compare unit cell parameters and hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯π interactions) between polymorphs via SHELXL-refined structures. For example, a study on a related pyrimidine derivative revealed that dihedral angle variations (12.8° vs. 86.1°) between aromatic rings significantly affect crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.